molecular formula C₃₈H₄₆N₁₀O₈S₂ B1145396 Vardenafil Dimer CAS No. 1255919-03-9

Vardenafil Dimer

Número de catálogo: B1145396
Número CAS: 1255919-03-9
Peso molecular: 834.96
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Vardenafil Dimer is a chemical compound derived from Vardenafil, a well-known phosphodiesterase type 5 inhibitor used primarily for the treatment of erectile dysfunction. This compound is of interest due to its potential enhanced pharmacological properties and stability compared to its monomeric form.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Vardenafil Dimer typically involves the dimerization of Vardenafil through a series of chemical reactions. One common method includes the use of a coupling agent to facilitate the formation of a dimeric structure. The reaction conditions often involve controlled temperature and pH to ensure the stability of the intermediate products.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) are employed to purify the final product and ensure it meets pharmaceutical standards.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, which may alter its pharmacological properties.

    Reduction: Reduction reactions can be used to modify the dimer, potentially enhancing its stability or activity.

    Substitution: Various substitution reactions can introduce different functional groups to the dimer, potentially improving its efficacy or reducing side effects.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, alkylating agents.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized dimers.

Aplicaciones Científicas De Investigación

Chemistry: Vardenafil Dimer is studied for its potential to serve as a more stable and potent inhibitor of phosphodiesterase type 5. Its unique structure may offer insights into the design of new therapeutic agents.

Biology: In biological research, this compound is used to study the mechanisms of erectile dysfunction and the role of phosphodiesterase inhibitors in cellular signaling pathways.

Medicine: Clinically, this compound is investigated for its potential to provide longer-lasting effects and reduced side effects compared to Vardenafil. It may also be explored for other therapeutic applications, such as pulmonary arterial hypertension.

Industry: In the pharmaceutical industry, this compound is of interest for the development of new formulations and drug delivery systems that enhance the bioavailability and efficacy of phosphodiesterase inhibitors.

Mecanismo De Acción

Vardenafil Dimer exerts its effects by inhibiting phosphodiesterase type 5, an enzyme responsible for the degradation of cyclic guanosine monophosphate (cGMP) in the corpus cavernosum of the penis. By inhibiting this enzyme, this compound increases the levels of cGMP, leading to the relaxation of smooth muscle cells and increased blood flow, resulting in an erection. The dimeric form may offer enhanced binding affinity and prolonged duration of action compared to the monomeric form .

Comparación Con Compuestos Similares

    Sildenafil: Another phosphodiesterase type 5 inhibitor used for erectile dysfunction. It has a different chemical structure and pharmacokinetic profile.

    Tadalafil: Known for its longer duration of action compared to Vardenafil. It also inhibits phosphodiesterase type 5 but has a different molecular structure.

    Avanafil: A newer phosphodiesterase type 5 inhibitor with a faster onset of action.

Uniqueness of Vardenafil Dimer: this compound is unique due to its dimeric structure, which may offer enhanced stability and potency. Its potential for reduced side effects and longer duration of action makes it a promising candidate for further research and development in the treatment of erectile dysfunction and other related conditions .

Actividad Biológica

Vardenafil, a phosphodiesterase type 5 (PDE5) inhibitor, is primarily used to treat erectile dysfunction (ED). The dimerization of vardenafil has garnered interest in the scientific community due to its potential to enhance biological activity and therapeutic efficacy. This article explores the biological activity of vardenafil dimers, synthesizing findings from various studies and clinical trials.

Vardenafil functions by inhibiting PDE5, an enzyme that degrades cyclic guanosine monophosphate (cGMP), a molecule that induces smooth muscle relaxation and vasodilation in the corpus cavernosum during sexual arousal. By preventing the breakdown of cGMP, vardenafil enhances blood flow to the penis, facilitating erection.

Dimerization Process:

  • Vardenafil dimers are synthesized through chemical metathesis, which involves the reaction of vardenafil with itself or other PDE5 inhibitors like sildenafil under specific catalytic conditions .
  • This process can potentially yield compounds with improved pharmacokinetic properties and efficacy.

Clinical Studies

  • Efficacy in Erectile Dysfunction:
    • A study involving 1,385 men assessed the efficacy of vardenafil at doses of 5, 10, and 20 mg over 12 weeks. Results showed significant improvements in erectile function scores compared to placebo across all age groups (Table 1) .
    • The Global Assessment Question (GAQ) indicated positive responses in approximately 71% to 85% of participants receiving vardenafil compared to 23% to 34% in the placebo group .
  • Reliability of Treatment:
    • A clinical trial reported a reliability rate for penetration (SEP2) of 85% and maintenance of erection (SEP3) at 78% for those treated with vardenafil 20 mg over a 12-week period . This was significantly higher than the placebo group, which had rates of 45% and 29%, respectively.
  • Age-Related Efficacy:
    • Efficacy was consistent across different age groups, with older men (>65 years) showing significant improvements in erectile function scores (mean score of 20 with vardenafil vs. 14 with placebo) .

Safety Profile

Vardenafil is generally well-tolerated; common side effects include headache, flushing, dyspepsia, and rhinitis. Serious adverse events are rare but have been documented, including thromboembolic events associated with PDE5 inhibitors .

Table 1: Efficacy Results from Clinical Trials

Age GroupVardenafil ScorePlacebo ScorePositive GAQ Response
<45 years241685%
45-64 years221476%
≥65 years201471%

Case Studies

A notable case study highlighted a rare adverse event involving a patient who developed pulmonary thromboembolism after taking tadalafil, another PDE5 inhibitor. Although this case does not directly involve vardenafil dimer, it underscores the importance of monitoring thrombotic events associated with PDE5 inhibitors .

Q & A

Basic Research Questions

Q. What analytical methods are validated for quantifying Vardenafil Dimer in pharmaceutical or biological matrices?

Methodological approaches include ultra-performance liquid chromatography (UPLC) with gradient elution, which has been validated for precision, accuracy, and specificity in bulk drug analysis . The Box-Behnken experimental design (a response surface methodology) is recommended for optimizing chromatographic parameters, such as mobile phase composition and flow rate, to minimize variability and improve detection limits . Key validation parameters include system suitability, linearity (e.g., R² > 0.99), and limit of quantification (LOQ), typically in the ng/mL range for biological samples .

Q. How does this compound interact with phosphodiesterase-5 (PDE-5) pathways in preclinical models?

In vivo studies using Sprague-Dawley rats demonstrate that Vardenafil increases oxytocin expression and neuronal activation (measured via c-Fos expression) in the paraventricular nucleus (PVN) without sexual stimulation. Methodologically, dose-dependent effects (e.g., 1–10 mg/kg) should be evaluated using immunohistochemistry and quantitative PCR to correlate behavioral outcomes (e.g., social interaction) with molecular changes .

Q. What are the stability-indicating properties of analytical methods for this compound under varying storage conditions?

Stability studies require forced degradation experiments (e.g., exposure to heat, light, or acidic/alkaline conditions) followed by UPLC analysis to monitor degradation products. A validated method should demonstrate specificity by resolving this compound from its degradation byproducts, ensuring reliability in long-term storage assessments .

Advanced Research Questions

Q. What experimental designs are optimal for resolving contradictions in this compound’s dual role as a PDE-5 inhibitor and ABCB1/P-glycoprotein transporter antagonist?

Contradictions arise from its PDE-5-mediated therapeutic effects (e.g., erectile dysfunction) versus its off-target inhibition of ABCB1, which reverses multidrug resistance (MDR) in cancer cells . To dissect these mechanisms, use ABCB1-overexpressing cell lines (e.g., KB-C2) with cytotoxicity assays combining this compound and chemotherapeutic agents (e.g., paclitaxel). Measure intracellular drug accumulation via radiolabeled tracers (e.g., [³H]-paclitaxel) and ATPase activity assays to confirm direct ABCB1 blockade . Dose-response curves (0–20 µM) and Western blotting (to rule out protein expression changes) are critical .

Q. How can researchers address variability in this compound’s efficacy across patient subgroups with comorbidities (e.g., diabetes, hypertension)?

Stratified analysis of large observational datasets (e.g., the REALISE study) is recommended. For example, subgroup efficacy in diabetic patients (92.6% improvement) versus hypertensive patients (93.6%) can be compared using logistic regression models adjusted for covariates like age, HbA1c, or blood pressure . Methodological challenges include controlling for confounding factors (e.g., concomitant medications) and ensuring statistical power through sample size calculation .

Q. What computational or structural biology approaches elucidate the molecular interactions of this compound with PDE-5 or ABCB1?

Molecular docking simulations using crystal structures of PDE-5 (PDB ID: 2H44) or ABCB1 (PDB ID: 4M1M) can predict binding affinities and critical residues (e.g., PDE-5’s catalytic domain). Mutagenesis studies (e.g., Arg57-to-Glu mutations in dimer interfaces) validate predicted interaction sites, as demonstrated in analogous studies on protein-protein interaction (PPI) networks .

Q. How does the dimeric form of Vardenafil influence its pharmacokinetic-pharmacodynamic (PK-PD) profile compared to the monomer?

Comparative PK-PD studies require synthesizing both forms (e.g., via controlled crystallization or chemical modification) and testing in animal models. Key metrics include plasma half-life (t½), maximum concentration (Cmax), and area under the curve (AUC). For mechanistic insights, use ex vivo organ bath assays to measure smooth muscle relaxation potency in corpus cavernosum tissue .

Q. Methodological Considerations for Data Interpretation

  • Handling Contradictory Data : When discrepancies arise between in vitro (e.g., ABCB1 inhibition) and clinical data (e.g., lack of adverse drug interactions), apply physiologically based pharmacokinetic (PBPK) modeling to reconcile differences in tissue-specific exposure .
  • Experimental Replication : Replicate findings using orthogonal methods (e.g., HPLC and LC-MS/MS for quantification) to confirm robustness, particularly in stability-indicating assays .

Propiedades

IUPAC Name

2-[2-ethoxy-5-[4-[4-ethoxy-3-(5-methyl-4-oxo-7-propyl-3H-imidazo[5,1-f][1,2,4]triazin-2-yl)phenyl]sulfonylpiperazin-1-yl]sulfonylphenyl]-5-methyl-7-propyl-3H-imidazo[5,1-f][1,2,4]triazin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H46N10O8S2/c1-7-11-31-39-23(5)33-37(49)41-35(43-47(31)33)27-21-25(13-15-29(27)55-9-3)57(51,52)45-17-19-46(20-18-45)58(53,54)26-14-16-30(56-10-4)28(22-26)36-42-38(50)34-24(6)40-32(12-8-2)48(34)44-36/h13-16,21-22H,7-12,17-20H2,1-6H3,(H,41,43,49)(H,42,44,50)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYKDSGFHYVWQNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NC(=C2N1N=C(NC2=O)C3=C(C=CC(=C3)S(=O)(=O)N4CCN(CC4)S(=O)(=O)C5=CC(=C(C=C5)OCC)C6=NN7C(=NC(=C7C(=O)N6)C)CCC)OCC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H46N10O8S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

835.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.